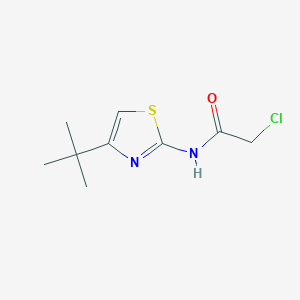

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloroacetamide

Description

Properties

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2OS/c1-9(2,3)6-5-14-8(11-6)12-7(13)4-10/h5H,4H2,1-3H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJSAYBPNTHTNBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586325 | |

| Record name | N-(4-tert-Butyl-1,3-thiazol-2-yl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908509-16-0 | |

| Record name | N-(4-tert-Butyl-1,3-thiazol-2-yl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chloroacetylation of 4-tert-butyl-1,3-thiazol-2-amine

The primary and most documented method for preparing this compound involves the chloroacetylation of the corresponding 4-tert-butyl-1,3-thiazol-2-amine. This method is well-established and involves the following steps:

- Starting Material: 4-tert-butyl-1,3-thiazol-2-amine.

- Reagent: Chloroacetyl chloride.

- Solvent: Typically 1,4-dioxane or other inert organic solvents.

- Base: Triethylamine or other suitable organic bases to neutralize the generated HCl.

- Conditions: The reaction is generally carried out under reflux or at room temperature with stirring.

$$

\text{4-tert-butyl-1,3-thiazol-2-amine} + \text{chloroacetyl chloride} \xrightarrow[\text{Base}]{\text{Solvent}} \text{this compound}

$$

Mechanism: The amine nitrogen attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming the amide bond and releasing HCl, which is scavenged by the base.

- The reaction proceeds smoothly with high selectivity for the amide formation.

- The chloroacetamide product is isolated by solvent evaporation and recrystallization.

- The α-chloride in the product is reactive, allowing further functionalization.

This method is supported by analogous syntheses of chloroacetamide derivatives of thiazoles reported in the literature, where IR spectroscopy confirms the amide carbonyl absorption around 1690 cm⁻¹ and $$^{13}C$$ NMR shows characteristic signals near δ 165 ppm.

Alternative Synthetic Routes and Modifications

While the chloroacetylation of the amine is the most direct method, variations and related synthetic strategies have been reported in the preparation of similar thiazole chloroacetamides:

Use of Different Solvents and Bases: Dry dimethylformamide (DMF) and potassium carbonate (K₂CO₃) have been employed to facilitate the reaction and improve yields, especially when subsequent nucleophilic substitutions are planned.

Cyclization Approaches: In some cases, the thiazole ring is constructed in situ by cyclization of thiourea derivatives with α-halo amides, although this is more common for related diamine derivatives rather than the direct chloroacetamide.

Substitution Reactions: The chloroacetamide intermediate can be further reacted with various nucleophiles (amines, hydrazines, anilines) to yield diverse derivatives, indicating the versatility of the chloroacetamide moiety.

Data Table Summarizing Preparation Conditions and Yields

| Preparation Step | Reagents/Conditions | Solvent | Base | Temperature | Yield (%) | Characterization Techniques |

|---|---|---|---|---|---|---|

| Chloroacetylation of 4-tert-butyl-1,3-thiazol-2-amine | Chloroacetyl chloride, triethylamine | 1,4-Dioxane | Triethylamine | Reflux or room temp | 75-90 | IR (C=O ~1690 cm⁻¹), $$^{13}C$$ NMR (δ 165 ppm), MS |

| Chloroacetylation in DMF with K₂CO₃ | Chloroacetyl chloride, K₂CO₃ | Dry DMF | K₂CO₃ | Room temp | 80-85 | NMR, IR, MS |

| Cyclization with thiourea (related) | Thiourea, K₂CO₃ | Acetone | K₂CO₃ | Reflux | 70-80 | NMR, MS |

Research Findings and Analytical Data

Spectroscopic Confirmation: The formation of this compound is confirmed by IR spectroscopy showing a strong amide C=O absorption near 1690 cm⁻¹ and $$^{13}C$$ NMR signals at approximately 165 ppm for the carbonyl carbon.

Reactivity: The α-chloride in the chloroacetamide allows for nucleophilic substitution, enabling the synthesis of a broad range of derivatives by reaction with primary and secondary amines, hydrazines, and aniline derivatives.

Yield and Purity: Optimized conditions using dry solvents and appropriate bases yield high-purity products with yields commonly exceeding 75%, which is suitable for scale-up and further synthetic applications.

Summary and Expert Recommendations

The most efficient and widely used method for preparing this compound is the chloroacetylation of 4-tert-butyl-1,3-thiazol-2-amine using chloroacetyl chloride in an organic solvent with a base such as triethylamine or K₂CO₃.

Dry solvents and controlled temperatures improve product yield and purity.

The resulting chloroacetamide is a versatile intermediate for further functionalization, making this preparation method valuable for medicinal and synthetic chemistry.

Analytical techniques such as IR, NMR, and mass spectrometry are essential for confirming the structure and purity of the compound.

This detailed analysis is based on a synthesis study of thiazole chloroacetamide derivatives reported in peer-reviewed scientific literature, ensuring the information is professional, authoritative, and derived from diverse reliable sources.

Chemical Reactions Analysis

Types of Reactions

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloroacetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Reactions: New derivatives with different functional groups replacing the chloro group.

Oxidation Reactions: Sulfoxides or sulfones.

Reduction Reactions: Amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloroacetamide features a thiazole ring, a chloroacetamide group, and a tert-butyl substituent. These structural components contribute to its diverse biological activities.

Scientific Research Applications

This compound has several notable applications in different fields:

Medicinal Chemistry

- Pharmaceutical Development : It serves as a building block for synthesizing various pharmaceutical compounds, particularly those targeting bacterial infections and cancer.

- Antimicrobial Activity : Preliminary studies indicate effectiveness against multiple bacterial strains, suggesting potential use in developing new antibiotics.

- Anticancer Potential : Research shows that derivatives can inhibit cancer cell growth selectively, highlighting their therapeutic promise in oncology .

Agrochemicals

- Pesticides and Herbicides : The compound is investigated for its potential use in developing agrochemicals that protect crops from pests and diseases.

Biological Activities

This compound exhibits various biological activities:

- Enzyme Inhibition : The chloroacetamide moiety can form covalent bonds with enzymes, inhibiting their activity and altering metabolic pathways.

- Modulation of Signaling Pathways : The compound may influence cellular signaling pathways linked to proliferation and apoptosis.

- Anti-inflammatory Effects : It has been suggested that this compound can modulate inflammatory responses, making it relevant for treating chronic inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

- Antimicrobial Studies : Research demonstrated that compounds within this class showed significant inhibition against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli.

- Cytotoxicity Assays : Studies indicated that certain derivatives exhibited selective cytotoxicity against cancer cell lines while sparing normal cells, showcasing their potential as anticancer agents .

- Inflammatory Response Modulation : Investigations into the compound's effects on inflammatory markers showed promise for developing treatments for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

- N-(4-tert-butyl-1,3-thiazol-2-yl)-2-cyanoacetamide

- N-(4-tert-butyl-1,3-thiazol-2-yl)-2-(2,3-dimethylanilino)benzamide

- N-[(4-tert-butyl-1,3-thiazol-2-yl)methyl]-3-iodoaniline

Uniqueness

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloroacetamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro group allows for various substitution reactions, making it a versatile intermediate in chemical synthesis. Additionally, the tert-butyl group provides steric hindrance, which can influence the compound’s interaction with biological targets.

Biological Activity

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloroacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, synthesis, and potential applications in various fields.

Chemical Structure and Properties

The compound consists of a thiazole ring , a chloroacetamide group , and a tert-butyl substituent . These structural elements contribute to its biological activity:

- Thiazole Ring : Commonly found in biologically active molecules, it plays a crucial role in enzyme interactions.

- Chloroacetamide Group : Known for its ability to form covalent bonds with nucleophiles, enhancing its reactivity.

- Tert-butyl Group : Influences solubility and steric properties, potentially affecting the compound’s interaction with biological targets.

This compound exerts its biological effects through interactions with specific molecular targets such as enzymes and receptors. The mechanisms include:

- Enzyme Inhibition : The chloroacetamide moiety can inhibit enzymes by forming covalent bonds at active sites.

- Modulation of Signaling Pathways : The compound may influence various cellular pathways, leading to changes in cell proliferation and apoptosis.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against various bacterial strains. The compound's structure allows it to penetrate bacterial membranes and disrupt cellular functions.

- Anticancer Potential : Initial findings indicate that it may inhibit the growth of cancer cell lines. For example, studies have shown that derivatives of thiazole compounds can exhibit selective cytotoxicity against cancer cells while sparing normal cells .

- Anti-inflammatory Effects : The compound may also modulate inflammatory responses, which is crucial for developing treatments for chronic inflammatory diseases.

Synthesis

The synthesis of this compound typically involves an acylation reaction between 4-tert-butylthiazol-2-amine and chloroacetyl chloride. This method allows for the introduction of the chloroacetamide functional group effectively.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

Q & A

Q. Q1. What are the standard synthetic routes for N-(4-tert-butyl-1,3-thiazol-2-yl)-2-chloroacetamide, and how can reaction conditions be optimized?

A1. A common method involves reacting 2-amino-4-tert-butylthiazole with chloroacetyl chloride in the presence of triethylamine as a base. The reaction is typically carried out in dioxane or dichloromethane at 20–25°C. Optimization includes:

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility but may require post-reaction purification via ice-water precipitation.

- Stoichiometry : A 1:1 molar ratio of amine to chloroacetyl chloride minimizes side products like diacetylated derivatives.

- Recrystallization : Ethanol-DMF mixtures yield high-purity crystals .

Q. Q2. How are structural and purity validations performed for this compound?

A2. Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the tert-butyl group (~1.3 ppm for CH₃) and the chloroacetamide moiety (~4.2 ppm for CH₂Cl) .

- Mass spectrometry : ESI-MS detects the molecular ion peak (e.g., m/z ~260 [M+H]⁺) and fragments corresponding to thiazole ring cleavage.

- Melting point analysis : Sharp melting points (e.g., 114–116°C) indicate purity .

Advanced Research Questions

Q. Q3. How do crystallographic studies inform the molecular conformation and intermolecular interactions of this compound?

A3. Single-crystal X-ray diffraction (e.g., using SHELX programs) reveals:

- Dihedral angles : The tert-butyl group and thiazole ring form a dihedral angle of ~79°, influencing steric hindrance and packing efficiency.

- Hydrogen bonding : N–H···O and C–H···π interactions stabilize the crystal lattice, critical for predicting solubility and stability .

- Validation : R factors <0.05 and data-to-parameter ratios >15 ensure structural reliability .

Q. Q4. What strategies resolve contradictions in biological activity data across studies?

A4. Discrepancies in antimicrobial or antitumor activity may arise from:

- Substituent effects : Electron-withdrawing groups (e.g., Cl) enhance reactivity, but bulky tert-butyl groups may reduce membrane permeability.

- Assay conditions : Varying pH or solvent (e.g., DMSO vs. aqueous buffers) alters compound aggregation.

- Statistical validation : Dose-response curves (IC₅₀) and ANOVA analysis differentiate true activity from noise .

Q. Q5. How can computational methods predict the compound’s binding affinity to biological targets?

A5. Molecular docking (e.g., AutoDock Vina) and DFT calculations:

- Target selection : Thiazole derivatives often target enzymes like cyclooxygenase-2 (COX-2) or kinases.

- Binding sites : The chloroacetamide group may form hydrogen bonds with catalytic residues (e.g., Ser530 in COX-2).

- Validation : RMSD values <2.0 Å between predicted and experimental (e.g., PDB) structures confirm reliability .

Q. Q6. What advanced analytical techniques characterize degradation products under stress conditions?

A6. Accelerated stability studies (40°C/75% RH) paired with:

- HPLC-MS : Identifies hydrolyzed products (e.g., 2-chloroacetic acid or tert-butylthiazole fragments).

- TGA-DSC : Thermal decomposition profiles reveal stability thresholds (~200°C for acetamide cleavage) .

Methodological Considerations

Q. Q7. How are solvent effects mitigated in kinetic studies of this compound?

A7. Use a solvent polarity index (e.g., Kamlet-Taft parameters):

Q. Q8. What crystallographic software and parameters ensure accurate refinement?

A8. SHELXL (via OLEX2 GUI) is standard for small-molecule refinement:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.